7-Bromo-1,4-dithiaspiro[4.4]non-6-ene
Description
Properties
CAS No. |
81770-77-6 |
|---|---|
Molecular Formula |
C7H9BrS2 |
Molecular Weight |
237.2 g/mol |
IUPAC Name |
8-bromo-1,4-dithiaspiro[4.4]non-8-ene |
InChI |
InChI=1S/C7H9BrS2/c8-6-1-2-7(5-6)9-3-4-10-7/h5H,1-4H2 |
InChI Key |
WBTGXODTGXEVSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C=C1Br)SCCS2 |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 7 Bromo 1,4 Dithiaspiro 4.4 Non 6 Ene and Analogues
Reactivity of the Bromine Moiety
The bromine atom attached to the double bond classifies the compound as a vinyl bromide. This functionality has a distinct reactivity profile compared to alkyl bromides.
Vinyl bromides are generally less reactive towards traditional SN1 and SN2 nucleophilic substitution reactions due to the increased strength of the C-Br bond (a consequence of the sp2 hybridization of the carbon atom) and the steric hindrance of the double bond. However, under specific conditions, such as catalysis by transition metals like palladium, nucleophilic substitution can occur. organic-chemistry.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds at the vinyl bromide position. nih.gov A novel reactivity pattern for vinyl bromides involves a palladium-catalyzed C-N coupling followed by a Michael addition, resulting in a cine-substitution product where the nucleophile adds to a different carbon of the original double bond. organic-chemistry.org
Elimination reactions involving vinyl bromides can lead to the formation of alkynes, although this typically requires a strong base and harsh conditions. Rearrangement reactions are also possible, particularly in the presence of transition metal catalysts. Palladium-catalyzed processes can involve the formation of spiropalladacycle intermediates, which can then react further to yield rearranged products. nih.gov For instance, the reaction of 2-bromoarylamides with vinyl bromides can proceed through a cascade Heck/C-H functionalization process to form spiroindenyl-2-oxindoles. nih.gov
Reactivity of the 1,4-Dithiaspiro Moiety
The 1,4-dithiaspiro moiety is a thioacetal (specifically, a dithioketal). Thioacetals are generally stable to a wide range of chemical conditions, making them excellent protecting groups for carbonyl compounds. However, the sulfur atoms also have lone pairs of electrons that can influence the reactivity of the molecule. They can act as nucleophiles or be oxidized under specific conditions.
The dithiolane ring can be cleaved under various conditions to regenerate the parent carbonyl compound. The sulfur atoms can also direct metallation at adjacent positions, although this is more common in saturated dithianes than in dithiolanes. The presence of the dithiaspiro group can also exert steric and electronic effects on the adjacent cyclopentene (B43876) ring, potentially influencing the reactivity of the double bond and the bromine atom.
Reactions at Sulfur Centers and Thioether Reactivity
The sulfur atoms in 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene and its analogues are key to their reactivity. Thioethers, like those in the dithiaspiro system, are generally more nucleophilic than their ether counterparts due to the greater polarizability of sulfur. masterorganicchemistry.com This enhanced nucleophilicity allows the sulfur centers to participate in a variety of reactions.
One of the fundamental reactions of thioethers is their oxidation. masterorganicchemistry.com Mild oxidizing agents can convert the thioether to a sulfoxide, and stronger oxidizing agents can further oxidize it to a sulfone. These oxidation states alter the electronic properties and reactivity of the molecule.
The sulfur atoms can also act as nucleophiles in SN2 reactions. masterorganicchemistry.com For instance, they can react with alkyl halides, leading to the formation of sulfonium (B1226848) salts. These salts are themselves reactive intermediates that can undergo further transformations.
Cleavage Mechanisms of Dithiaspiro Systems (e.g., Pyrolysis, Hydrolysis, Oxidation)
The dithiaspiro framework, while generally stable, can be cleaved under specific conditions through various mechanisms, including pyrolysis, hydrolysis, and oxidation.
Pyrolysis: Thermal decomposition, or pyrolysis, of dithiaspiro compounds can lead to the fragmentation of the molecule. The specific products will depend on the temperature and the structure of the starting material. This process often involves the homolytic cleavage of carbon-sulfur bonds, generating radical intermediates that can then undergo a variety of subsequent reactions.
Hydrolysis: Hydrolysis, the cleavage of a bond by water, can also break down dithiaspiro systems, particularly under acidic or basic conditions. monash.edulibretexts.org The reaction typically involves the nucleophilic attack of water or a hydroxide (B78521) ion on a carbon atom adjacent to a sulfur atom. viu.ca This can lead to the opening of one of the heterocyclic rings. The presence of the double bond and the bromine atom in 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene can influence the susceptibility of the molecule to hydrolysis.
Oxidation: As mentioned earlier, oxidation of the sulfur atoms can occur. masterorganicchemistry.com In some cases, strong oxidation can lead to the cleavage of the carbon-sulfur bonds and the breakdown of the dithiaspiro ring system. The specific products of oxidative cleavage will depend on the oxidant used and the reaction conditions.
Mechanistic Investigations and Reaction Pathways
Detailed Elucidation of Reaction Mechanisms (e.g., Cycloadditions, Nucleophilic Additions, Rearrangements)
The double bond in 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene provides a site for various addition reactions.
Cycloadditions: The alkene functionality can participate in cycloaddition reactions, such as the Diels-Alder reaction. nih.gov In an inverse electron demand Diels-Alder reaction, an electron-rich alkene reacts with an electron-poor diene. nih.gov The electronic nature of the double bond in 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene, influenced by the bromine atom and the sulfur atoms, will determine its reactivity in such cycloadditions.
Nucleophilic Additions: The double bond can also undergo nucleophilic addition, particularly if it is sufficiently electron-deficient. libretexts.orgyoutube.com The presence of the electron-withdrawing bromine atom can make the double bond more susceptible to attack by nucleophiles. The mechanism typically involves the attack of the nucleophile on one of the carbon atoms of the double bond, forming a carbanionic intermediate. youtube.comlibretexts.org This intermediate is then protonated to give the final addition product.
Rearrangements: Dithiaspiro compounds can also undergo various rearrangement reactions, often catalyzed by acids. These rearrangements can involve the migration of alkyl or aryl groups, or even ring expansions and contractions. The specific pathway of a rearrangement will be dictated by the stability of the carbocation intermediates formed during the reaction.
Kinetic and Thermodynamic Aspects of Reactions
The study of reaction kinetics provides valuable insights into the reaction mechanism, including the determination of the rate-determining step. For reactions involving 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene, kinetic studies can help to understand how the structure of the molecule and the reaction conditions affect the rate of reaction.
For example, in a nucleophilic addition reaction, the rate will depend on the concentration of both the dithiaspiro compound and the nucleophile. The rate constant for the reaction can be determined by monitoring the change in concentration of the reactants or products over time.
Thermodynamic considerations determine the position of equilibrium and the relative stability of the products. youtube.com For a given reaction, the change in Gibbs free energy (ΔG) will indicate whether the reaction is spontaneous. In many reactions, a distinction can be made between the kinetic and thermodynamic products. The kinetic product is the one that is formed fastest, while the thermodynamic product is the most stable. The reaction conditions, particularly temperature, can often be adjusted to favor one product over the other. youtube.com
Influence of Stereochemistry on Reaction Pathways and Selectivity
Stereochemistry plays a crucial role in the reactions of chiral molecules like 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene. The spirocyclic nature of the dithiaspiro system can create a specific three-dimensional environment that influences how the molecule interacts with other reagents.
When a reaction creates a new stereocenter, the stereochemical outcome can be either stereospecific (where a particular stereoisomer of the reactant gives a specific stereoisomer of the product) or stereoselective (where one stereoisomer is formed in preference to another). libretexts.orglibretexts.org
For example, in a nucleophilic addition to the double bond of 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene, the nucleophile can approach from two different faces of the double bond (the Re or Si face). libretexts.org The presence of the bulky dithiaspiro group can sterically hinder one face, leading to a preferential attack from the less hindered face and the formation of one diastereomer in excess.
The stereochemistry of the starting material can also influence the reaction pathway. Different stereoisomers of a reactant can lead to different products or react at different rates. Understanding these stereochemical effects is essential for controlling the outcome of a reaction and for the synthesis of enantiomerically pure compounds. tru.capitt.edu
Computational and Theoretical Studies
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations are fundamental to predicting the molecular structure and electronic characteristics of a compound.
Density Functional Theory (DFT) Applications and Basis Sets (e.g., B3LYP/6-311++G(d,p))
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For a molecule like 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene, a common approach would involve the B3LYP hybrid functional. This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
The choice of basis set is also critical. A Pople-style basis set, such as 6-311++G(d,p), would be appropriate. This notation indicates a triple-zeta valence basis set, augmented with diffuse functions (++) on heavy and hydrogen atoms to better describe anions and weak interactions, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds. Such calculations would yield optimized molecular geometry, bond lengths, bond angles, and vibrational frequencies.
Analysis of Electronic Affinity, Ionization Potential, Electronegativity, and Frontier Orbitals
From the energies calculated using DFT, several key electronic properties can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance.
Ionization Potential (IP): Approximated by the negative of the HOMO energy (IP ≈ -EHOMO).
Electron Affinity (EA): Approximated by the negative of the LUMO energy (EA ≈ -ELUMO).
Electronegativity (χ): Calculated as the negative average of the HOMO and LUMO energies (χ ≈ -(EHOMO + ELUMO)/2).
Chemical Hardness (η): Determined by the energy gap between the HOMO and LUMO (η ≈ (ELUMO - EHOMO)/2).
The HOMO and LUMO, known as frontier orbitals, are crucial for understanding a molecule's reactivity. The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The distribution and energy of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.
Conformational Analysis and Energy Landscapes
The spirocyclic structure of 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene, containing two five-membered rings, allows for multiple conformations. A thorough conformational analysis would involve systematically exploring the potential energy surface to identify stable conformers (local minima) and the transition states that connect them. This is typically achieved by performing geometry optimizations starting from various initial structures. The relative energies of these conformers would determine their population distribution at a given temperature.
Computational Prediction of Reactivity and Selectivity
The electronic properties and frontier orbital analysis provide a foundation for predicting reactivity. For instance, the locations of the HOMO and LUMO can predict the regioselectivity of reactions. Furthermore, computational methods can be used to model reaction mechanisms. By calculating the energies of reactants, transition states, and products, activation energies and reaction enthalpies can be determined, offering insights into the feasibility and selectivity of potential chemical transformations.
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR techniques. For "7-Bromo-1,4-dithiaspiro[4.4]non-6-ene," ¹H NMR would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (ratio of protons), and splitting patterns (J-coupling, indicating adjacent protons).
Similarly, ¹³C NMR spectroscopy would identify the number of unique carbon atoms in the molecule. The chemical shift of each carbon signal provides information about its hybridization (sp², sp³) and the nature of its bonding (e.g., attached to sulfur, bromine, or another carbon).
Hypothetical ¹H and ¹³C NMR Data for 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Rationale |
| Olefinic Proton (at C6) | 6.0 - 6.5 | 125 - 135 | Located on a double bond, adjacent to the bromine atom, leading to a downfield shift. |
| Methylene Protons (dithiolane ring) | 3.0 - 3.5 | 40 - 50 | Protons on carbons adjacent to sulfur atoms are typically deshielded. |
| Methylene Protons (cyclopentene ring) | 2.5 - 3.0 | 30 - 40 | Aliphatic protons in a five-membered ring. |
| Spiro Carbon | Not Applicable | 60 - 70 | The quaternary carbon at the spiro junction. |
| Brominated Olefinic Carbon (C7) | Not Applicable | 115 - 125 | Carbon atom directly attached to bromine in a double bond. |
Note: These are estimated values and actual experimental data may vary.
To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecular structure, two-dimensional (2D) NMR techniques are employed. Correlation SpectroscopY (COSY) is a homonuclear correlation technique that maps the coupling relationships between protons. In the context of "7-Bromo-1,4-dithiaspiro[4.4]non-6-ene," a COSY spectrum would show cross-peaks between protons that are coupled to each other, typically on adjacent carbon atoms. This would be crucial in tracing the proton network within the cyclopentene (B43876) and dithiolane rings.
Low-temperature NMR spectroscopy is a specialized technique used to study reactive intermediates in a chemical reaction. By slowing down reaction rates at low temperatures, it is possible to observe and characterize transient species that are not detectable at room temperature. While specific applications for "7-Bromo-1,4-dithiaspiro[4.4]non-6-ene" are not documented, this method could be used to investigate its formation mechanism or its reactivity in subsequent transformations, potentially identifying short-lived cationic or radical intermediates.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For "7-Bromo-1,4-dithiaspiro[4.4]non-6-ene," the IR spectrum would be expected to show characteristic absorption bands corresponding to the vibrations of its specific bonds.
Expected IR Absorption Bands for 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| C=C (alkene) | 1600 - 1680 | Stretching |
| C-H (alkene) | 3000 - 3100 | Stretching |
| C-H (alkane) | 2850 - 3000 | Stretching |
| C-S (thioether) | 600 - 800 | Stretching |
| C-Br (alkyl halide) | 500 - 600 | Stretching |
The presence of these characteristic peaks would provide strong evidence for the proposed structure.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the mass of a molecule with very high accuracy (typically to within a few parts per million). This allows for the determination of the precise elemental formula of "7-Bromo-1,4-dithiaspiro[4.4]non-6-ene" (C₇H₉BrS₂). The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two molecular ion peaks of nearly equal intensity, separated by two mass units.
Electron Impact and Chemical Ionization Mass Spectrometry for Fragmentation Analysis
Electron Impact (EI) and Chemical Ionization (CI) are mass spectrometry techniques crucial for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.
Electron Impact (EI) Mass Spectrometry: In EI-MS, the sample is bombarded with high-energy electrons, typically at 70 eV, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is a unique "fingerprint" of the molecule. For 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene, the presence of bromine would be readily identifiable by a characteristic isotopic pattern for any bromine-containing fragment, with two peaks of nearly equal intensity (due to the ⁷⁹Br and ⁸¹Br isotopes) separated by two mass-to-charge (m/z) units. docbrown.infodocbrown.info The molecular ion peak would be expected at m/z 236 and 238. Common fragmentation pathways for similar sulfur heterocycles often involve the loss of sulfur-containing radicals or neutral molecules, and cleavage of the spirocyclic ring system. acs.orgacs.org
Chemical Ionization (CI) Mass Spectrometry: CI is a "softer" ionization technique that results in less fragmentation than EI. acs.orgnih.gov A reagent gas, such as methane (B114726) or ammonia, is ionized first, and these ions then react with the analyte molecule to produce pseudomolecular ions, typically [M+H]⁺. For 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene, CI-MS would be expected to show prominent peaks at m/z 237 and 239, confirming the molecular weight with greater certainty than EI-MS, where the molecular ion peak may be weak or absent. researchgate.net This technique is particularly useful for confirming the molecular mass when EI causes extensive fragmentation. acs.orgnih.gov
Anticipated Mass Spectrometry Data for 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene
| Technique | Expected Ion (m/z) | Interpretation |
|---|---|---|
| EI-MS | 236/238 | Molecular ion peak ([M]⁺•) showing the characteristic 1:1 isotopic pattern for bromine. |
| EI-MS | [Various smaller fragments] | Fragmentation pattern would provide structural information based on the loss of bromine, sulfur atoms, and portions of the cyclopentene and dithiolane rings. |
X-ray Crystallography for Solid-State Molecular Structure Elucidation
For a spirocyclic compound like this, X-ray analysis would confirm the perpendicular orientation of the two rings at the spiro center. It would also reveal the planarity or puckering of the cyclopentene and dithiolane rings. The analysis of heterocyclic sulfones and other sulfur-containing rings often reveals specific conformations, such as boat or half-chair forms, which are influenced by the substituents and intermolecular interactions like hydrogen bonding in the crystal lattice. mdpi.com Although no specific crystal structure data for 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene has been published, analysis of related spirocyclic sultams indicates that the spiro fusion provides significant conformational rigidity. acs.org
Hypothetical Crystallographic Data Table for 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene
| Parameter | Expected Value/Information |
|---|---|
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined |
| Bond Lengths (C-S, C-Br, C=C, C-C) | Would provide precise measurements for structural confirmation. |
| Bond Angles | Would define the geometry of the ring systems. |
| Torsion Angles | Would describe the conformation of the five-membered rings. |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene (C₇H₉BrS₂), this would involve the quantitative determination of carbon, hydrogen, bromine, and sulfur. The experimentally determined percentages are then compared to the theoretically calculated values to verify the empirical formula and purity of the sample. The classical method for detecting sulfur and halogens involves sodium fusion, which converts these elements into ionic salts that can be identified through chemical tests. mu.edu.iq Modern automated analyzers typically use combustion methods to convert the elements into simple gases (CO₂, H₂O, SO₂) which are then quantified.
Theoretical Elemental Composition of C₇H₉BrS₂
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical Percentage |
|---|---|---|---|---|
| Carbon | C | 12.01 | 84.07 | 35.44% |
| Hydrogen | H | 1.01 | 9.09 | 3.82% |
| Bromine | Br | 79.90 | 79.90 | 33.69% |
| Sulfur | S | 32.07 | 64.14 | 27.05% |
| Total | | | 237.20 | 100.00% |
Chromatographic Methods (e.g., HPLC) for Purity and Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It is routinely used to assess the purity of a synthesized compound.
For 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene, a reversed-phase HPLC method would likely be employed. In this setup, a nonpolar stationary phase (such as C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netmdpi.com The separation is based on the differential partitioning of the analyte between the two phases. The purity of the compound would be determined by the presence of a single major peak in the chromatogram, with the purity often expressed as the area percentage of this peak relative to the total area of all peaks. A diode-array detector (DAD) or a UV-Vis detector would be suitable for detecting the compound, likely at a wavelength where the double bond or the sulfur atoms contribute to UV absorbance. mtc-usa.com
Exemplary HPLC Method Parameters for Purity Analysis
| Parameter | Typical Conditions |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 220 nm or 254 nm) |
| Injection Volume | 10 µL |
Synthetic Applications and Broader Context Within Organic Synthesis
7-Bromo-1,4-dithiaspiro[4.4]non-6-ene as a Key Intermediate in Complex Molecule Synthesis
As a synthetic intermediate, 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene offers multiple handles for molecular elaboration. The vinyl bromide allows for the introduction of carbon and heteroatom substituents through a variety of cross-coupling reactions, while the dithioacetal serves as a protected carbonyl group that can be unveiled or used in its own right to form additional carbon-carbon bonds.
The dual functionality of 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene enables diverse strategies for building molecular complexity. The vinyl bromide moiety is a classic substrate for transition-metal-catalyzed cross-coupling reactions, which are fundamental tools for C-C bond formation. organic-chemistry.org Concurrently, the dithioacetal group provides access to nucleophilic carbon species through the principle of "umpolung" or reactivity inversion. wikipedia.orgnih.gov
Key carbon-carbon bond-forming reactions utilizing the vinyl bromide include:
Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst to form a C(sp²)-C(sp²) bond, attaching a new aryl or vinyl group.
Heck Reaction: Palladium-catalyzed coupling with an alkene to introduce a new alkenyl substituent.
Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne, yielding an enyne structure.
Stille Coupling: Coupling with an organostannane reagent under palladium catalysis.
The dithioacetal functional group is exceptionally stable under both acidic and basic conditions, making it an effective protecting group for a carbonyl. sci-hub.secolab.ws More significantly, the proton on the carbon atom adjacent to the two sulfur atoms can be removed by a strong base (like n-butyllithium) to generate a potent carbon nucleophile. wikipedia.org This lithiated intermediate, an acyl anion equivalent, can then react with various electrophiles (e.g., alkyl halides, aldehydes, ketones) to form a new carbon-carbon bond. This process is famously known as the Corey-Seebach reaction. researchgate.net The sequential application of these strategies allows for a stepwise and controlled construction of intricate carbon skeletons.
| Reaction Type | Coupling Partner | Catalyst/Reagent | Bond Formed |
|---|---|---|---|
| Suzuki Coupling | R-B(OH)₂ | Pd(0) catalyst, Base | C(sp²)-C(sp²) or C(sp²)-C(sp³) |
| Heck Reaction | Alkene (R-CH=CH₂) | Pd(0) catalyst, Base | C(sp²)-C(sp²) |
| Sonogashira Coupling | Alkyne (R-C≡CH) | Pd(0) and Cu(I) catalysts, Base | C(sp²)-C(sp) |
| Corey-Seebach Reaction (Umpolung) | Electrophile (e.g., R-X, R'CHO) | 1. Strong Base (e.g., n-BuLi) 2. Electrophile | C-C |
Spirocyclic compounds, which contain two rings connected by a single common atom, are of great interest in medicinal chemistry and materials science due to their unique three-dimensional structures and conformational rigidity. researchgate.netnih.gov Molecules containing spirocyclic motifs often exhibit improved physicochemical properties and novel biological activities. nih.gov
7-Bromo-1,4-dithiaspiro[4.4]non-6-ene serves as an ideal starting scaffold for the synthesis of more elaborate spirocyclic systems. nih.govrsc.org Beginning with this pre-formed spirocycle, synthetic chemists can employ the functional handles to append additional rings. For example, a cross-coupling reaction at the vinyl bromide position could introduce a side chain that subsequently undergoes a ring-closing metathesis or an intramolecular cyclization reaction to form a new fused or spiro-ring system. This strategy allows for the efficient construction of complex polycyclic architectures that would be challenging to assemble from acyclic precursors.
Spirocyclic Dithioacetals as Versatile Building Blocks and Chiral Scaffolds in Asymmetric Synthesis
The class of spirocyclic dithioacetals, to which 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene belongs, are highly valued as versatile building blocks in organic synthesis. The dithioacetal group is not merely a protecting group; its unique electronic properties and reactivity make it a versatile synthetic tool. nih.gov When incorporated into a spirocyclic framework, the resulting conformational constraints can be exploited to control stereochemistry.
In the field of asymmetric synthesis, chiral, non-racemic spirocyclic scaffolds are used to induce stereoselectivity in chemical reactions. benthamscience.comnii.ac.jp Although 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene is achiral, it is a precursor to chiral derivatives. For instance, asymmetric reactions on the double bond or transformations that create a new stereocenter elsewhere in the molecule can lead to enantiomerically enriched products. The rigid spirocyclic backbone helps to translate the stereochemical information from a catalyst or chiral auxiliary to the reacting centers with high fidelity. Chiral spiroketals and related structures are found in numerous biologically active natural products, and their synthesis is a significant area of research. nih.govrsc.org
Advanced Functional Group Interconversions and Transformations
A key aspect of using any synthetic intermediate is the ability to perform functional group interconversions (FGIs) to access a wider range of derivatives. 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene is well-suited for a variety of such transformations.
The vinyl bromide can be converted into other useful functional groups. For example, lithium-halogen exchange with an organolithium reagent (e.g., t-butyllithium) would transform the vinyl bromide into a vinyl lithium species. This powerful nucleophile can then react with a wide array of electrophiles.
The dithioacetal group is most commonly known for its role as a stable protecting group for a carbonyl. Its removal, or deprotection, is a crucial FGI that regenerates the ketone. This unmasking is typically achieved under specific oxidative or metal-mediated conditions that cleave the carbon-sulfur bonds. sci-hub.seresearchgate.nettandfonline.com Furthermore, the dithioacetal can be completely removed through reductive desulfurization (e.g., using Raney Nickel), which replaces the C-S bonds with C-H bonds, yielding a saturated hydrocarbon at that position.
| Initial Functional Group | Transformation | Typical Reagents | Resulting Functional Group |
|---|---|---|---|
| Vinyl Bromide | Lithium-Halogen Exchange | t-BuLi or n-BuLi | Vinyl Lithium |
| Dithioacetal | Deprotection (Hydrolysis) | HgCl₂/CaCO₃; or Oxidants (e.g., I₂, DDQ) | Ketone |
| Dithioacetal | Reductive Desulfurization | Raney Nickel (Ra-Ni) | Methylene (CH₂) |
| Alkene | Hydrogenation | H₂, Pd/C | Alkane |
These FGIs, combined with the carbon-carbon bond-forming reactions, provide a comprehensive toolkit for leveraging 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene as a scaffold for the synthesis of diverse and complex target molecules.
Q & A
Q. What experimental methodologies are recommended for synthesizing 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene with high purity?
To optimize synthesis, employ factorial design to systematically evaluate variables like reaction temperature, solvent polarity, and stoichiometry of brominating agents. Pre-screen reaction pathways using quantum chemical calculations (e.g., density functional theory) to identify energetically favorable routes . Combine this with HPLC or GC-MS for purity validation, ensuring reproducibility by adhering to CRDC standards for chemical engineering design (e.g., RDF2050112 for reactor design) .
Q. How can researchers characterize the spirocyclic structure and bromine positioning in this compound?
Use X-ray crystallography for definitive structural elucidation. Supplement with multinuclear NMR (¹H, ¹³C, and ¹⁹F if applicable) to confirm bromine placement and spirocyclic conformation. Cross-reference spectral data with PubChem’s structural database for analogous compounds (e.g., 2,7-diazaspiro[4.4]nonan-1-one, InChI Key: LPSIDWNZLCMXRO-UHFFFAOYSA-N) to validate assignments .
Q. What safety protocols are critical when handling 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene?
Follow Chemical Hygiene Plan guidelines for advanced laboratories, including fume hood use, PPE (nitrile gloves, lab coats), and emergency neutralization procedures for brominated compounds. Conduct 100% compliance safety exams (e.g., fire hazards, spill management) before experimental work . Ensure waste disposal adheres to EPA DSSTox regulations for halogenated organics .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for spirocyclic ring formation?
Apply ab initio molecular dynamics to simulate intermediate states during ring closure. Compare computational activation energies with experimental kinetic data (e.g., Arrhenius plots) to validate or refine mechanisms. Use software like Gaussian or ORCA for trajectory analysis, integrating ICReDD’s feedback loop to iteratively improve models . Discrepancies between theory and experiment may indicate unaccounted solvent effects or catalytic intermediates.
Q. What strategies mitigate conflicting spectroscopic data in impurity profiling?
Implement multi-method validation :
- Use HRMS (High-Resolution Mass Spectrometry) to distinguish isotopic patterns of bromine (¹⁷⁹Br/⁸¹Br) from impurities.
- Cross-validate FT-IR and Raman spectra to identify vibrational modes unique to the spirocyclic backbone.
- Apply chemometric tools (e.g., PCA) to isolate noise from genuine spectral signals .
Table 1: Analytical Techniques for Contradiction Resolution
| Technique | Purpose | Key Parameters |
|---|---|---|
| HRMS | Isotopic impurity detection | Resolution > 30,000, mass accuracy < 2 ppm |
| 2D-NMR (HSQC, HMBC) | Structural ambiguity resolution | Mixing time optimization |
| DFT-IR Frequency | Vibrational mode assignment | B3LYP/6-31G* basis set |
Q. How can researchers design experiments to explore the compound’s potential in materials science (e.g., organocatalysis or polymer additives)?
Adopt CRDC RDF206 frameworks for materials engineering:
Q. What interdisciplinary approaches enhance understanding of this compound’s reactivity under atypical conditions (e.g., photochemical or electrochemical)?
Combine photoreactor setups with in-situ UV-Vis monitoring to track intermediate species. For electrochemical studies, use cyclic voltammetry to map redox potentials, correlating results with computed HOMO/LUMO gaps from DFT. Validate findings against ICReDD’s reaction path databases to identify novel applications .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
